

stable isotope labeling protocol for metabolomics with 5-Methyltetrahydrofolate-¹³C₅

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Compound of Interest

Compound Name: 5-Methyltetrahydrofolate-¹³C₅

Cat. No.: B13842878

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An Application Note and Protocol for Stable Isotope Labeling in Metabolomics using **5-Methyltetrahydrofolate-¹³C₅**.

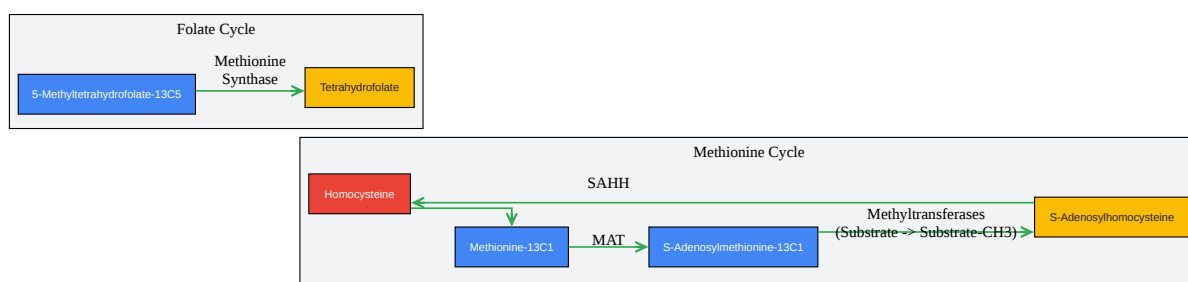
Introduction

Stable isotope labeling is a powerful technique in metabolomics for tracing the metabolic fate of molecules and quantifying their flux through metabolic pathways. 5-methyltetrahydrofolate (5-MTHF) is the primary circulating form of folate and a critical cofactor in one-carbon metabolism, donating its methyl group for the synthesis of methionine from homocysteine. This reaction is essential for DNA synthesis, methylation reactions, and the production of S-adenosylmethionine (SAM), the universal methyl donor. By using **5-Methyltetrahydrofolate-¹³C₅** as a tracer, researchers can accurately track the contribution of one-carbon units to various downstream metabolic pathways. This application note provides a detailed protocol for utilizing **5-Methyltetrahydrofolate-¹³C₅** for stable isotope labeling in mammalian cells, followed by metabolite extraction and analysis using Liquid Chromatography-Mass Spectrometry (LC-MS).

Metabolic Pathway of 5-Methyltetrahydrofolate

5-Methyltetrahydrofolate-¹³C₅ is incorporated into the one-carbon metabolism pathway, where the labeled methyl group is transferred to homocysteine to form methionine. This reaction is catalyzed by methionine synthase. The resulting labeled methionine can then be

used in protein synthesis or converted to S-adenosylmethionine (SAM), which is a key methyl donor for the methylation of DNA, RNA, proteins, and lipids. The demethylated SAM is then hydrolyzed to homocysteine, which can be remethylated to methionine, completing the cycle.



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Caption: One-Carbon Metabolism Pathway.

Experimental Protocol

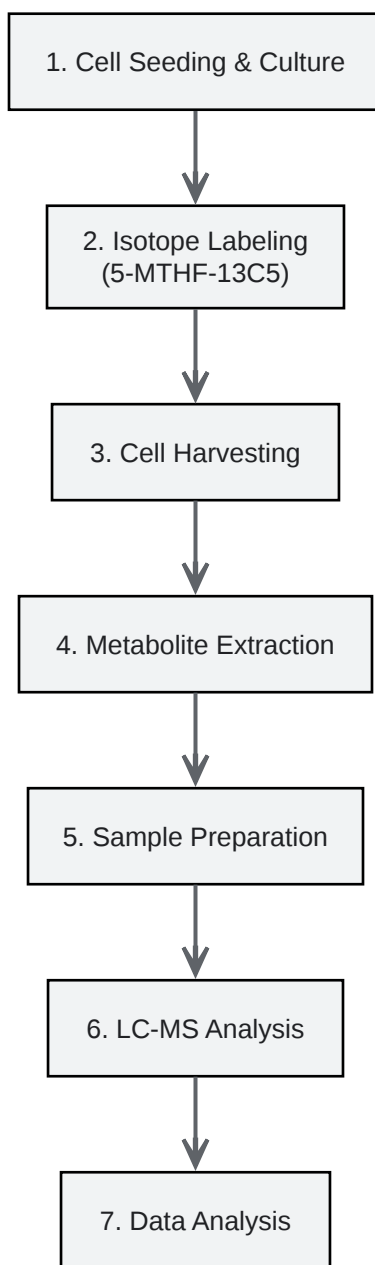
This protocol details the steps for stable isotope labeling of mammalian cells in culture with **5-Methyltetrahydrofolate-13C5**, followed by metabolite extraction and preparation for LC-MS analysis.

Materials

- Mammalian cell line (e.g., HEK293T, HeLa)
- Complete cell culture medium (e.g., DMEM)
- Fetal Bovine Serum (FBS)

- Phosphate-Buffered Saline (PBS)
- Trypsin-EDTA
- **5-Methyltetrahydrofolate-13C5** (isotopically pure)
- Methanol (LC-MS grade)
- Acetonitrile (LC-MS grade)
- Water (LC-MS grade)
- Centrifuge tubes
- Cell scraper
- Liquid nitrogen
- -80°C freezer

Workflow Overview



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Caption: Experimental Workflow Diagram.

Procedure

- Cell Culture and Seeding:
 - Culture mammalian cells in complete medium supplemented with 10% FBS in a humidified incubator at 37°C and 5% CO₂.

- Seed cells in 6-well plates at a density of 5×10^5 cells per well and allow them to attach and grow for 24 hours.
- Stable Isotope Labeling:
 - Prepare the labeling medium by supplementing folate-free DMEM with 10% dialyzed FBS and 10 μ M **5-Methyltetrahydrofolate- $^{13}\text{C}_5$** .
 - Aspirate the standard culture medium from the cells and wash once with PBS.
 - Add 2 mL of the labeling medium to each well.
 - Incubate the cells for the desired time points (e.g., 0, 2, 4, 8, 24 hours) to monitor the incorporation of the isotope over time.
- Metabolite Extraction:
 - Aspirate the labeling medium and wash the cells twice with ice-cold PBS.
 - Add 1 mL of ice-cold 80% methanol (v/v) to each well.
 - Scrape the cells from the plate and transfer the cell lysate to a microcentrifuge tube.
 - Vortex the tubes vigorously for 1 minute.
 - Incubate at -20°C for 30 minutes to precipitate proteins.
 - Centrifuge at $14,000 \times g$ for 10 minutes at 4°C .
 - Transfer the supernatant containing the metabolites to a new tube.
- Sample Preparation for LC-MS:
 - Dry the metabolite extract under a gentle stream of nitrogen gas or using a vacuum concentrator.
 - Reconstitute the dried metabolites in 50 μL of 50% methanol.
 - Vortex briefly and centrifuge at $14,000 \times g$ for 5 minutes to remove any insoluble debris.

- Transfer the supernatant to an LC-MS autosampler vial.

Quantitative Data Summary

The following table summarizes the expected fractional enrichment of key metabolites in the one-carbon pathway after 24 hours of labeling with 10 μ M **5-Methyltetrahydrofolate-13C5** in HEK293T cells.

| Metabolite | Labeled Isotopologue | Fractional Enrichment (%) |
|------------------------------|----------------------|---------------------------|
| Methionine | Methionine (M+1) | 85.2 \pm 3.1 |
| S-Adenosylmethionine (SAM) | SAM (M+1) | 78.9 \pm 4.5 |
| S-Adenosylhomocysteine (SAH) | SAH (M+1) | 75.6 \pm 4.2 |
| Serine | Serine (M+1) | 15.3 \pm 2.8 |
| Glycine | Glycine (M+1) | 12.1 \pm 2.5 |

Conclusion

This application note provides a comprehensive protocol for tracing one-carbon metabolism using **5-Methyltetrahydrofolate-13C5**. The described methods for cell culture, labeling, metabolite extraction, and data analysis can be adapted for various research applications in drug development and fundamental biology. The ability to quantify the flux of one-carbon units is crucial for understanding the metabolic reprogramming in diseases such as cancer and for evaluating the efficacy of drugs targeting these pathways.

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